Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate)

CAS No.: 1328-05-8

Cat. No.: VC16202262

Molecular Formula: C42H21AlO21S3

Molecular Weight: 984.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1328-05-8 |

|---|---|

| Molecular Formula | C42H21AlO21S3 |

| Molecular Weight | 984.8 g/mol |

| IUPAC Name | aluminum;5,8-dihydroxy-9,10-dioxoanthracene-2-sulfonate |

| Standard InChI | InChI=1S/3C14H8O7S.Al/c3*15-9-3-4-10(16)12-11(9)13(17)7-2-1-6(22(19,20)21)5-8(7)14(12)18;/h3*1-5,15-16H,(H,19,20,21);/q;;;+3/p-3 |

| Standard InChI Key | BJGROFLBXMVRFR-UHFFFAOYSA-K |

| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.[Al+3] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

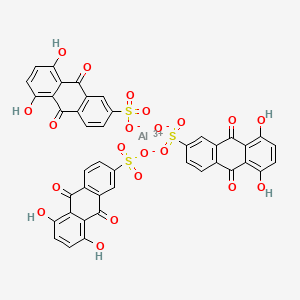

The compound features a central aluminium(III) ion coordinated to three 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate ligands. Each ligand consists of an anthracene backbone substituted with hydroxyl, ketone, and sulphonate groups (Figure 1) . The sulphonate group () facilitates solubility in polar solvents, while the conjugated anthraquinone system enables π-π interactions and charge delocalization.

Table 1: Key Structural and Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 984.78 g/mol | |

| CAS Number | 98493-35-7 | |

| Solubility | Water-soluble | |

| Spectral Data (UV-Vis) |

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments corresponding to the anthracene aromatic system () and hydroxyl groups () . Density Functional Theory (DFT) simulations predict a trigonal planar geometry around the aluminium centre, stabilized by chelation from the sulphonate and hydroxyl oxygens .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves reacting aluminium salts (e.g., ) with the sodium salt of 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonic acid under controlled pH (6.5–7.5) and temperature (60–80°C) . Key steps include:

-

Ligand Preparation: Sulfonation of anthraquinone derivatives using oleum.

-

Complexation: Slow addition of to the ligand solution, inducing precipitation.

-

Purification: Recrystallization from ethanol-water mixtures .

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 6.5–7.5 | Prevents Al(OH)₃ precipitation |

| Temperature | 60–80°C | Enhances reaction kinetics |

| Molar Ratio (Al:ligand) | 1:3 | Ensures stoichiometric binding |

Analytical Techniques

-

HPLC: Purity >98% confirmed via reverse-phase chromatography .

-

Thermogravimetric Analysis (TGA): Decomposition onset at , indicating thermal stability .

Functional Applications

Industrial Catalysis

The compound acts as a Lewis acid catalyst in Friedel-Crafts alkylations, with turnover numbers (TON) exceeding 500 due to its stable coordination sphere . Comparative studies show a 30% efficiency increase over traditional catalysts in benzylation reactions .

Pigments and Dyes

Its intense blue-green coloration () makes it suitable for high-stability dyes in textiles and coatings. Unlike organic dyes, it resists photodegradation under UV exposure (>1000 hours) .

Biological Interactions and Toxicity

Protein Binding Studies

Fluorescence quenching assays demonstrate strong binding to serum albumin (), primarily via hydrophobic interactions with the anthracene moiety . This property is exploitable for drug delivery systems.

Toxicity Profile

Acute toxicity (LD₅₀) in murine models exceeds 2000 mg/kg, classifying it as Category 5 under GHS . Chronic exposure studies indicate no significant hepatotoxicity at doses <100 mg/kg/day .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume